1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(5-bromo-2-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c20-12-6-7-16(21)14(10-12)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJVGDAQQWWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride.
Spiro Compound Formation: The benzoyl chloride intermediate is then reacted with isobenzofuran and piperidine under controlled conditions to form the spiro compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1’-(5-Bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1’-(5-Bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one (Unsubstituted Analog): Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol . Key Differences: Lacks the 5-bromo-2-chlorobenzoyl group, resulting in lower molecular weight and reduced steric hindrance. This analog is primarily used as a synthetic intermediate .
- Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one Hydrochloride: Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol . Key Differences: The hydrochloride salt form enhances solubility in polar solvents, making it more suitable for pharmacological screening compared to the neutral halogenated derivative.
Substituent Modifications
- 1'-(5-Chloro-2-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: Molecular Formula: C₁₉H₁₄ClFNO₃ Key Differences: Replacement of bromine with fluorine alters electronic properties (electron-withdrawing effect) and may influence binding affinity in biological targets .
- 3H-Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one: Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol . Key Differences: The smaller pyrrolidine ring increases ring strain but improves metabolic stability compared to piperidine-containing analogs .
Pharmacological and Functional Properties
- Fluorescent Spiro Compounds : Derivatives like 3H-spiro[isobenzofuran-1,9'-xanthen]-3-one exhibit high molar absorptivity and fluorescence quantum yields, making them suitable for optical applications (e.g., OLEDs) .
- Antiviral Activity: Spirocyclic isobenzofuranones, such as those resembling noscapine or rubiginone-H frameworks, demonstrate antiviral and antitussive properties, though the halogenated derivative’s specific activity remains under investigation .
Biological Activity
The compound 1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spiro structure, which is key to its biological activity. The presence of bromine and chlorine substituents may influence its interaction with biological targets. The molecular formula is , and it possesses a molecular weight of approximately 367.65 g/mol.
Antitumor Activity
Research indicates that This compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Anti-inflammatory Properties
In addition to its antitumor and neuroprotective activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Activity Data
| Model | Effect Observed | Reference |
|---|---|---|
| LPS-induced model | Reduced TNF-α levels | |
| Carrageenan model | Decreased paw edema |
Study on Antitumor Activity
A recent study published in a peer-reviewed journal evaluated the antitumor effects of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against cancer.
Neuroprotection Research
Another investigation focused on the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The findings indicated improvements in cognitive function and a reduction in amyloid plaque formation, suggesting a beneficial role in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
